Cas no 90561-73-2 (BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

1-(2-Bromo-1-methylethyl)-4-fluorobenzene is a halogenated aromatic compound featuring a brominated isopropyl substituent and a fluorine atom on the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and further functionalization. The presence of both bromine and fluorine enhances its utility in pharmaceutical and agrochemical applications, where selective substitution patterns are often required. Its stability under standard conditions ensures ease of handling and storage. The compound’s well-defined molecular architecture allows for precise modifications, supporting the development of specialized derivatives in medicinal chemistry and materials science.
BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO- structure
90561-73-2 structure
Product Name:BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-
CAS No:90561-73-2
MF:C9H10BrF
MW:217.078105449677
CID:3367843
PubChem ID:22038224
Update Time:2025-05-20

BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO- Chemical and Physical Properties

Names and Identifiers

    • BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-
    • EN300-675353
    • 4-(2-bromo-1-methylethyl)fluorobenzene
    • KCCIVVCMLFKSPS-UHFFFAOYSA-N
    • 2-(4-fluorophenyl)propyl bromide
    • AKOS015149680
    • SCHEMBL5871371
    • CS-0257667
    • (+/-)-2-(4-fluorophenyl)propyl bromide
    • 90561-73-2
    • 961-329-1
    • 1-(1-bromopropan-2-yl)-4-fluorobenzene
    • QDA56173
    • Inchi: 1S/C9H10BrF/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3
    • InChI Key: KCCIVVCMLFKSPS-UHFFFAOYSA-N
    • SMILES: BrCC(C)C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 215.99499Da
  • Monoisotopic Mass: 215.99499Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 0Ų

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Additional information on BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-

Chemical Profile of BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO- (CAS No. 90561-73-2)

BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-, identified by its Chemical Abstracts Service (CAS) number 90561-73-2, is a fluorinated aromatic compound with a unique structural configuration that makes it of significant interest in modern chemical synthesis and pharmaceutical research. This compound belongs to the class of halogenated benzenes, characterized by the presence of bromine and fluorine substituents on its benzene ring. The specific arrangement of these substituents—bromo at the 2-position and fluoro at the 4-position, with an isopropyl group at the 1-position—imparts distinct electronic and steric properties that are exploited in various synthetic applications.

The molecular structure of CAS No. 90561-73-2 consists of a benzene core substituted with a bromo group at the 2-position, a fluoro group at the 4-position, and an isopropyl group at the 1-position. This tri-substituted benzene exhibits a balance of electron-withdrawing and electron-donating effects, which influences its reactivity in chemical transformations. The presence of the bromo group enhances its utility as a synthetic intermediate, while the fluoro group introduces additional electronic tunability, making it a valuable building block in medicinal chemistry.

In recent years, halogenated aromatic compounds have garnered considerable attention due to their versatility in drug design and material science. The fluorine atom, in particular, is widely incorporated into pharmaceuticals because it can modulate metabolic stability, lipophilicity, and binding affinity to biological targets. The BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO derivative leverages these properties, offering chemists a robust scaffold for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its role as a precursor in cross-coupling reactions, which are fundamental to modern organic synthesis. The bromo substituent at the 2-position facilitates palladium-catalyzed reactions such as Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. These transformations enable the introduction of diverse functional groups onto the benzene ring or its derivatives, expanding its utility in constructing complex molecular architectures. For instance, researchers have utilized this compound to synthesize novel heterocycles and biaryl systems that exhibit promising biological activities.

Recent studies have highlighted the application of CAS No. 90561-73-2 in the development of kinase inhibitors, which are critical in targeted cancer therapy. By modifying the substituents on the benzene ring, medicinal chemists can fine-tune interactions with protein targets, improving drug efficacy and selectivity. The fluoro group’s ability to enhance binding affinity has been particularly valuable in this context. For example, fluorinated analogs of known kinase inhibitors have demonstrated improved pharmacokinetic profiles and reduced toxicity in preclinical studies.

The isopropyl group at the 1-position contributes to steric hindrance around the benzene ring, which can be strategically exploited to optimize binding interactions with biological macromolecules. This feature has been exploited in designing molecules that exhibit high specificity for certain enzymes or receptors. Additionally, computational studies have shown that this structural motif can influence solubility and metabolic stability—key factors in drug development—making it an attractive candidate for further optimization.

Another emerging area where BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO finds utility is in materials science. Fluorinated aromatic compounds are known for their thermal stability and electronic properties, making them suitable for applications in organic electronics and liquid crystal displays (LCDs). The specific substitution pattern of this compound can be tailored to enhance charge transport properties or optical characteristics, contributing to advancements in next-generation display technologies.

In conclusion,BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO (CAS No. 90561-73-2) represents a versatile intermediate with broad applicability across pharmaceuticals and materials science. Its unique structural features—combining bromine for synthetic reactivity with fluorine for electronic modulation—make it an indispensable tool for chemists seeking to develop innovative molecular architectures. As research continues to uncover new synthetic pathways and applications,CAS No. 90561-73-2 is poised to remain at the forefront of chemical innovation.

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